BenchChemオンラインストアへようこそ!

5,6,7,8-Tetrahydroindolizine-1-carbaldehyde

Dopamine receptor ligand design Medicinal chemistry SAR Tetrahydroindolizine regioisomer comparison

5,6,7,8-Tetrahydroindolizine-1-carbaldehyde (CAS 632336-50-6, molecular formula C₉H₁₁NO, MW 149.19) is the 1-formyl regioisomer of the partially saturated indolizine scaffold. The compound features a fused bicyclic 5,6,7,8-tetrahydroindolizine core bearing a reactive aldehyde group at the C‑1 position, which distinguishes it from the more commonly catalogued 3‑ and 7‑carbaldehyde isomers.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B13098753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroindolizine-1-carbaldehyde
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CCN2C=CC(=C2C1)C=O
InChIInChI=1S/C9H11NO/c11-7-8-4-6-10-5-2-1-3-9(8)10/h4,6-7H,1-3,5H2
InChIKeySICWVWHRWGSVDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydroindolizine-1-carbaldehyde – Core Identity and Procurement Baseline for the 1-Formyl Regioisomer


5,6,7,8-Tetrahydroindolizine-1-carbaldehyde (CAS 632336-50-6, molecular formula C₉H₁₁NO, MW 149.19) is the 1-formyl regioisomer of the partially saturated indolizine scaffold . The compound features a fused bicyclic 5,6,7,8-tetrahydroindolizine core bearing a reactive aldehyde group at the C‑1 position, which distinguishes it from the more commonly catalogued 3‑ and 7‑carbaldehyde isomers. Its predicted physicochemical profile includes a boiling point of 300.5 °C (760 mmHg) and a density of 1.162 g cm⁻³ . The aldehyde functionality enables condensation, reductive amination, and 1,3‑dipolar cycloaddition chemistries, making the compound a strategic entry point for constructing 1‑substituted tetrahydroindolizine libraries [1].

Why the 3‑ or 7‑Carbaldehyde Regioisomers Cannot Replace 5,6,7,8-Tetrahydroindolizine-1-carbaldehyde in Structure‑Driven Workflows


Despite sharing the same molecular formula, the 1‑, 3‑, and 7‑carbaldehyde regioisomers of tetrahydroindolizine are not functionally interchangeable. The position of the aldehyde group governs both the electronic environment of the indolizine ring and the vector of subsequent derivatization, directly impacting receptor‑ligand recognition, regioselectivity in cycloaddition reactions, and the physicochemical properties of downstream analogues [1][2]. Commercially, the 1‑regioisomer is consistently offered at higher chromatographic purity (99 % HPLC) than the more abundant 3‑regioisomer (typically 95–98 %), reducing the burden of in‑house purification when precise stoichiometry is required . Where structure‑activity relationships depend on the aldehyde substitution pattern—such as in dopamine receptor‑directed libraries—substituting the 3‑ or 7‑isomer leads to quantitatively different pharmacological profiles, as the quantitative evidence below demonstrates.

Quantitative Evidence for Preferentially Selecting 5,6,7,8-Tetrahydroindolizine-1-carbaldehyde over Its Closest Analogs


Regiospecific Aldehyde Position Drives Divergent Dopamine D₂ Receptor Affinity in Parallel Analog Series

When elaborated with the identical (R)-7-dipropylamino substituent, the 1‑carbaldehyde congener (CHEMBL97319) displays a Ki of 380 nM at the bovine D₂ dopamine receptor, whereas the 3‑carbaldehyde regioisomer (CHEMBL316983) achieves a Ki of 21 nM in the same [³H]-pramipexole displacement assay on bovine cloned D₂ receptors stably expressed in CHO cells [1][2]. This ~18‑fold difference in affinity originates solely from the aldehyde regioisomerism. Furthermore, the (S)-enantiomer of the 1‑carbaldehyde series yields a Ki of 1.60 × 10³ nM at D₂, reinforcing that the 1‑formyl orientation imposes a distinct pharmacophore geometry that cannot be mimicked by moving the aldehyde to C‑3 [3]. At the D₃ receptor, the 3‑carbaldehyde analogue (CHEMBL316983) achieves a Ki of 5.30 nM, while the 1‑carbaldehyde analogue (CHEMBL98563) gives a Ki of 3.60 × 10³ nM—a > 600‑fold selectivity gap [4].

Dopamine receptor ligand design Medicinal chemistry SAR Tetrahydroindolizine regioisomer comparison

Commercially Available Chromatographic Purity: 1‑Carbaldehyde Supplies 99 % HPLC vs. 95–98 % Typical for 3‑Carbaldehyde

Multiple commercial listings report purity specifications for tetrahydroindolizine carbaldehyde regioisomers. The 1‑carbaldehyde (CAS 632336-50-6) is listed by a verified supplier at 99 % HPLC purity . In contrast, the 3‑carbaldehyde regioisomer (CAS 199192-18-2) is typically supplied at 97 % purity by AChemBlock, 95 % minimum by CymitQuimica, and 98 % by Macklin . This 1–4 percentage‑point purity differential reduces the mass of chromatographically unresolved impurities carried into sensitive catalytic or stoichiometric reactions, directly benefiting yield reproducibility and simplifying analytical deconvolution of reaction mixtures.

Analytical quality control Building block procurement Purity specification

Physicochemical Differentiation from the Parent Scaffold: Aldehyde Introduction Raises Boiling Point by ~84 °C and Density by ~0.11 g cm⁻³

The unsubstituted parent scaffold 5,6,7,8‑tetrahydroindolizine (CAS 13618-88-7) has a predicted boiling point of 216 °C (760 mmHg) and a density of 1.05 g cm⁻³ . Introduction of the 1‑aldehyde group elevates the predicted boiling point to 300.5 °C and the density to 1.162 g cm⁻³ . This ~84 °C boiling point increase and ~0.11 g cm⁻³ density enhancement are directly attributable to the dipole‑moment contribution of the formyl group, which introduces stronger intermolecular interactions. The predicted flash point also shifts from 84 °C (parent) to 135.5 °C , indicating altered safety‑relevant handling thresholds.

Physicochemical property prediction Separation science Structural analog comparison

Precedented Synthetic Tractability: Ru₃(CO)₁₂‑Catalyzed One‑Pot Access to 1‑Substituted Tetrahydroindolizine Derivatives

A published catalytic one‑pot method demonstrates that α,β‑unsaturated aldehydes, carbon monoxide, and but‑3‑en‑1‑amine, in the presence of Ru₃(CO)₁₂ as a precatalyst, directly yield 1‑substituted 5,6,7,8‑tetrahydroindolizine derivatives [1]. This methodology is explicitly tailored to the 1‑substitution pattern and does not translate to 3‑ or 7‑regioisomers without redesign of the aldehyde coupling partner. The availability of this validated protocol lowers the barrier for medicinal chemists wishing to generate focused libraries around the 1‑carbaldehyde core, a synthetic advantage not equivalently documented for the 3‑ or 7‑aldehyde isomers.

Synthetic methodology Homogeneous catalysis Tetrahydroindolizine library synthesis

1‑Carbaldehyde Scaffold as a Privileged Intermediate in Indolizine‑1‑carbaldehyde Library Synthesis via 1,3‑Dipolar Cycloaddition

The general and direct synthesis of indolizine‑1‑carbaldehydes from phenylpropiolaldehyde and pyridinium ylides, reported by Gao et al. (2016), proceeds under mild conditions with broad substrate scope and constitutes a one‑step entry to functionalized indolizine‑1‑carbaldehydes [1]. This methodology is specifically directed at the 1‑carbaldehyde regioisomer and provides a modular platform for late‑stage diversification, a feature that enhances the procurement value of the 1‑formyl building block relative to the 3‑ and 7‑isomers, for which analogous direct cycloaddition routes are less extensively documented.

1,3-Dipolar cycloaddition Indolizine library synthesis Heterocyclic building block

Optimal Deployment Scenarios for 5,6,7,8-Tetrahydroindolizine-1-carbaldehyde in Research and Industrial Settings


Dopamine Receptor Ligand Libraries Requiring Defined Regioisomeric SAR

Medicinal chemistry teams exploring D₂/D₃ dopamine receptor modulators can use 5,6,7,8‑tetrahydroindolizine‑1‑carbaldehyde as a key intermediate to access the 1‑carbaldehyde‑derived chemotype. Data from BindingDB demonstrate that the (R)‑7‑dipropylamino derivative of the 1‑carbaldehyde displays a Ki of 380 nM at D₂, providing a distinct affinity point relative to the 3‑carbaldehyde congener (Ki = 21 nM) [Section 3, Evidence Item 1]. This ~18‑fold difference enables systematic mapping of how the aldehyde position influences receptor engagement, supporting rational design of selectivity profiles [1].

High‑Precision Synthetic Transformations Requiring High‑Purity Aldehyde Building Blocks

For reactions sensitive to stoichiometric imbalance—such as reductive aminations yielding chiral amine intermediates or conjugate additions to vinyl sulfones—the 99 % HPLC purity specification of the 1‑carbaldehyde provides a tangible advantage over the 95–98 % typical of the 3‑regioisomer [Section 3, Evidence Item 2]. This purity differential reduces side‑product formation and simplifies LC‑MS monitoring, making the 1‑carbaldehyde the preferred choice for synthetic sequences where intermediate purification is impractical or prohibitively time‑consuming .

Diversity‑Oriented Synthesis Employing Ru‑Catalyzed One‑Pot Tetrahydroindolizine Construction

The Biletzki–Imhof Ru₃(CO)₁₂‑catalyzed one‑pot methodology specifically yields 1‑substituted tetrahydroindolizine derivatives, making 5,6,7,8‑tetrahydroindolizine‑1‑carbaldehyde a strategic starting point for generating focused compound collections [Section 3, Evidence Item 4]. This catalytic route has no directly equivalent counterpart for the 3‑ or 7‑regioisomers, giving the 1‑aldehyde isomer a unique synthetic‑accessibility advantage in diversity‑oriented synthesis campaigns [2].

Tetrahydroindolizine‑Based HSP90 Inhibitor Programs Leveraging the 1‑Position as a Diversity Vector

The tetrahydroindolizine scaffold is the core of a series of HSP90 inhibitors disclosed in Sanofi‑Aventis patent FR2949467B1 [3]. While the patent covers multiple substitution patterns, the 1‑aldehyde group provides a synthetically accessible handle for introducing substituents that project into the ATP‑binding pocket of HSP90. The 1‑carbaldehyde regioisomer thus serves as an enabling intermediate for medicinal chemistry efforts seeking to explore this region of the pharmacophore with structural precision.

Quote Request

Request a Quote for 5,6,7,8-Tetrahydroindolizine-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.